[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
Description
[(Furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is a bifunctional amine featuring a furan moiety and a methyl-substituted pyrazole ring.
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H13N3O/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
AGFHHHXVUSRORF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of furan and pyrazole derivatives. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamides with furan-2-carbaldehyde under acidic conditions . The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the furan and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are frequently employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated furan and pyrazole derivatives.
Scientific Research Applications
[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural elements and substituents of the target compound with analogs from the evidence:
Key Observations:
Biological Activity
The compound [(furan-2-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic molecule characterized by the presence of both furan and pyrazole functional groups. These structural features are associated with a variety of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula for this compound is , indicating a composition of carbon, hydrogen, nitrogen, and oxygen atoms. The furan ring contributes to its aromatic properties, while the pyrazole moiety is recognized for its potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing furan and pyrazole structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can demonstrate significant antimicrobial properties against various pathogens. For instance, some pyrazole compounds exhibit activity against bacteria and fungi at concentrations ranging from 31.25 to 250 µg/mL .
- Anticancer Properties : The pyrazole scaffold has been linked to anticancer activity in several studies. For example, compounds similar to this compound have shown cytotoxic effects against human cancer cell lines .
- Antioxidant Effects : Certain derivatives have been evaluated for their antioxidant capabilities, which are essential in preventing oxidative stress-related diseases .
Antimicrobial Activity
A study investigated various pyrazole compounds, including those with furan substituents. The results indicated that specific derivatives exhibited notable antimicrobial activity against Candida albicans and Saccharomyces cerevisiae, with minimum inhibitory concentration (MIC) values as low as 31.25 µg/mL .
Anticancer Activity
In a molecular docking study, the interaction of pyrazole derivatives with target proteins related to cancer was analyzed. The findings suggested that these compounds could effectively inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Furan-2-yl)ethanamine | C₇H₉N | Simpler structure; used in pharmaceuticals |
| 1-Methylpyrazole | C₄H₆N₂ | Lacks furan; utilized in coordination chemistry |
| 3-Amino-furan | C₅H₆N₂O | Contains amino group; studied for biological activity |
The uniqueness of this compound lies in its dual functionality provided by both furan and pyrazole groups, which may enhance its reactivity and biological activity compared to simpler analogs.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the furan and pyrazole intermediates.
- Coupling these intermediates through amination reactions.
- Utilizing solvents such as dichloromethane or tetrahydrofuran under controlled temperatures to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
